molecular formula C12H12Cl2N4 B14159684 6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine CAS No. 7153-07-3

6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine

Cat. No.: B14159684
CAS No.: 7153-07-3
M. Wt: 283.15 g/mol
InChI Key: JTSSVYOSDQXNQD-UHFFFAOYSA-N
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Description

6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dichlorophenyl ethyl group at the 6-position and amino groups at the 2 and 4 positions. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine typically involves the reaction of 3,4-dichlorophenyl ethylamine with a pyrimidine precursor. One common method involves the condensation of 3,4-dichlorophenyl ethylamine with 2,4-dichloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
  • N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
  • 2,4,6-Trichloropyrimidine derivatives

Uniqueness

6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .

Properties

CAS No.

7153-07-3

Molecular Formula

C12H12Cl2N4

Molecular Weight

283.15 g/mol

IUPAC Name

6-[2-(3,4-dichlorophenyl)ethyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H12Cl2N4/c13-9-4-2-7(5-10(9)14)1-3-8-6-11(15)18-12(16)17-8/h2,4-6H,1,3H2,(H4,15,16,17,18)

InChI Key

JTSSVYOSDQXNQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC2=CC(=NC(=N2)N)N)Cl)Cl

Origin of Product

United States

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